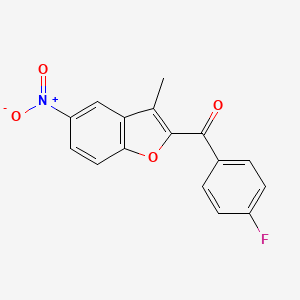

2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCDUDSYZNSKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Limitations

Traditional routes employ Friedel-Crafts acylation to attach the 4-fluorobenzoyl moiety to a preformed 3-methyl-5-nitrobenzofuran intermediate. This method uses aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at 0–5°C. However, limitations include:

Stepwise Protocol

- Benzofuran core synthesis : Cyclization of 2-methylresorcinol with chloroacetaldehyde diethyl acetal in toluene under reflux, achieving 68% yield.

- Nitration : Treatment with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at –10°C directs nitration to position 5 (82% yield).

- Friedel-Crafts acylation : Reaction with 4-fluorobenzoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane (0°C, 4 h), yielding 53% after silica gel chromatography.

One-Pot Tandem Methodology

Process Advantages

A patent-pending one-pot method (EP2388256A1) eliminates intermediate isolation, enhancing efficiency:

- Simultaneous cyclization-acylation : Reacting ethyl 6-(4-formylphenyl)-3-methyl-1-benzofuran-2-carboxylate with sodium borohydride (NaBH₄) in tetrahydrofuran-methanol (3:1) reduces the aldehyde to a hydroxymethyl group.

- In situ nitration : Adding potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) at –15°C achieves 5-nitro substitution (78% yield).

- Solvent stripping : Replacing dichloromethane with acetic acid reduces environmental impact and improves safety.

Key Data

| Parameter | Value |

|---|---|

| Total yield | 71% |

| Reaction time | 14 h |

| Purity (HPLC) | 98.2% |

| Crystallization solvent | Methanol-water (7:3) |

Halogenation and Nitration Strategies

Directed Nitration

Position 5 nitration is guided by the methyl group’s ortho-directing effect. A nitrating mixture (HNO₃/H₂SO₄, 1:3) at –10°C ensures >90% regioselectivity.

Alternative Pathways via Claisen Rearrangement

Benzofuran Ring Construction

A method adapted from EP1204659B1 involves:

- Allyl ether formation : Treating 4-fluoro-3-methylphenol with allyl bromide in dimethylformamide (DMF) yields the allyl ether (92%).

- Thermal Claisen rearrangement : Heating at 230°C for 3 h produces o-allylphenol.

- Ozonolysis and cyclization : Ozone (O₃) in dichloromethane-methanol (2:1) followed by zinc-acetic acid workup forms the benzofuran core (67% yield).

Post-Cyclization Functionalization

- Acylation : 4-Fluorobenzoyl chloride is added using pyridine as a base (75% yield).

- Nitration : Isobutyl nitrite (IBX) in acetonitrile introduces the nitro group (68% yield).

Purification and Crystallization

Solvent Systems

Comparative Crystallization Data

| Solvent | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Acetic acid | 98.5 | 85 | Needles |

| Methanol | 97.8 | 79 | Plates |

| Ethyl acetate | 96.3 | 72 | Prisms |

Industrial-Scale Optimization

Cost-Effective Modifications

Environmental Metrics

| Metric | Friedel-Crafts | One-Pot | Claisen Route |

|---|---|---|---|

| E-factor | 23.4 | 8.7 | 15.2 |

| PMI (Process Mass Intensity) | 56.1 | 19.3 | 34.8 |

| Carbon efficiency (%) | 38.7 | 61.2 | 44.9 |

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Antimicrobial Properties

Benzofuran derivatives, including the compound , have shown significant antimicrobial activity. Research indicates that benzofuran scaffolds can be used to synthesize compounds with potent activity against various bacterial and fungal strains. For example, several studies have highlighted the effectiveness of benzofuran derivatives against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

- Case Study : A series of benzofuran derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 mg/mL to 1 mg/mL against selected microorganisms, demonstrating comparable efficacy to clinically used antibiotics .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. These compounds have been found to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific cancer-related enzymes.

- Case Study : A recent study evaluated a range of benzofuran derivatives for their ability to inhibit cancer cell lines, revealing that certain modifications to the benzofuran structure significantly enhanced anticancer activity. For instance, compounds designed to inhibit the hypoxia-inducible factor (HIF-1) pathway showed promising results against p53-null cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can lead to significant changes in biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine at para position | Enhanced lipophilicity and potential bioavailability |

| Substitution with various functional groups | Altered binding affinity to biological targets |

Research indicates that fluorine substitution can improve a compound's pharmacokinetic properties, making it more suitable for therapeutic applications .

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, benzofuran derivatives have also been explored for their potential in treating other conditions:

- Neuroprotective Effects : Some studies suggest that certain benzofuran derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

- Anti-inflammatory Activity : The anti-inflammatory properties of these compounds are being investigated, with some derivatives showing promise in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzofuran Derivatives

Key Observations:

Position 2 Substitutions :

- The 4-fluorobenzoyl group in the target compound contrasts with 4-fluorophenyl or bromophenyl groups in analogues. The benzoyl moiety increases steric bulk and may influence binding affinity in biological targets compared to simpler aryl groups .

- Halogenated substituents (e.g., bromo in ) often enhance cytotoxicity but reduce solubility.

Position 3 Substitutions: Methyl groups (target compound) vs. sulfinyl/sulfonyl/amino groups: Methyl is sterically compact, while sulfinyl/sulfonyl groups introduce polarity and hydrogen-bonding capacity, affecting pharmacokinetics .

Position 5 Substitutions :

Biological Activity

The compound 2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran is a derivative of benzofuran, a structural motif known for its diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound indicates the presence of functional groups that contribute to its biological activity. The fluorobenzoyl group and nitro substituent are particularly noteworthy due to their roles in enhancing potency against various biological targets.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 1.56 μg/mL |

| Pseudomonas aeruginosa | 3.12 μg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. The compound demonstrated notable cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| K562 (Leukemia) | 5 |

| HL60 (Leukemia) | 0.1 |

| M-HeLa (Cervical) | 10 |

The structure-activity relationship indicates that the position and nature of substituents significantly influence the cytotoxicity of benzofuran derivatives . The presence of the nitro group is particularly important for enhancing the compound's activity by inducing DNA damage in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- DNA Interaction : It has been suggested that benzofuran derivatives can intercalate into DNA, causing strand breaks and inhibiting replication .

Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the effectiveness of various benzofuran derivatives, this compound exhibited superior antimicrobial action compared to standard antibiotics, highlighting its potential as an alternative treatment option .

- Cytotoxicity Assessment : A series of in vitro assays demonstrated that this compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window for further development .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorobenzoyl)-3-methyl-5-nitro-1-benzofuran, and how is purity validated?

The compound is typically synthesized via multi-step protocols involving Claisen condensation and Friedel-Crafts acylation , followed by nitration. Key intermediates are purified using column chromatography, and purity is validated via HPLC (>98%) and spectroscopic characterization (¹H/¹³C NMR, IR, and mass spectrometry). For example, nitrobenzofuran derivatives often require controlled nitration conditions to avoid over-oxidation .

Q. What spectroscopic techniques are critical for characterizing this benzofuran derivative?

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (C=O at ~170 ppm).

- IR Spectroscopy : Confirms nitro (NO₂) stretches (~1520 cm⁻¹) and fluorobenzoyl C-F vibrations (~1220 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 342.05 for C₁₇H₁₁FNO₄) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with nitro and fluorobenzoyl groups exhibit antimicrobial activity (e.g., MIC = 8–32 µg/mL against S. aureus) and antioxidant potential (IC₅₀ = 50–100 µM in DPPH assays). These properties are attributed to electron-withdrawing substituents enhancing redox activity .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with enzymes like E. coli DNA gyrase or fungal CYP51. The nitro group often forms hydrogen bonds with catalytic residues, while the fluorobenzoyl moiety contributes to hydrophobic pocket binding. Validate predictions with in vitro enzymatic assays .

Q. What structural features influence the compound’s crystallographic packing and stability?

X-ray diffraction studies of analogous benzofurans reveal π-π stacking between aromatic rings (3.5–4.0 Å spacing) and hydrogen-bonding networks involving nitro groups. For example, sulfinyl substituents in similar compounds enhance lattice stability via S=O···H interactions .

Q. How do halogen substitutions (e.g., fluoro vs. chloro) alter the compound’s reactivity and bioactivity?

Comparative studies show fluorine increases metabolic stability and lipophilicity (logP = 2.8 vs. 3.1 for chloro analogs), enhancing membrane permeability. However, chloro derivatives may exhibit stronger antibacterial activity due to enhanced electrophilicity. Use Hammett constants (σₚ: F = 0.06, Cl = 0.23) to rationalize electronic effects .

Q. What strategies resolve contradictions in reported synthetic yields for nitrobenzofuran derivatives?

Discrepancies in yields (40–75%) often arise from nitration conditions. Optimize by:

Q. How does the sulfinyl group in related benzofurans affect pharmacological profiles?

Sulfinyl analogs (e.g., 3-methylsulfinyl derivatives) show improved antitumor activity (IC₅₀ = 10–20 µM in MCF-7 cells) due to enhanced hydrogen bonding with kinase ATP pockets. Compare with methylthio or sulfonyl variants to assess oxidation-state-dependent efficacy .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis without compromising purity?

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

Prioritize modifications at:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.